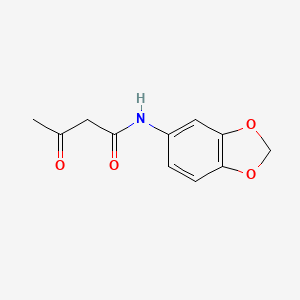

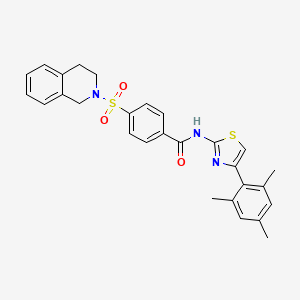

N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions to ensure the correct functional groups are introduced at the desired positions on the molecule. For example, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involved a three-component reaction using N-aryl-3-oxobutanamides, salicylaldehyde, and urea, catalyzed by NaHSO4 in ethanol . This suggests that the synthesis of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide could also involve a multi-component reaction strategy, possibly starting with a benzodioxole derivative and an appropriate oxobutanamide precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using spectroscopic techniques such as NMR and X-ray diffraction. For instance, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using single-crystal X-ray diffraction and NMR spectroscopy . These techniques could be applied to determine the precise molecular structure of this compound, including its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodioxole and oxobutanamide functional groups. For example, the oxobutanamide moiety could be involved in reactions typical of amides, such as nucleophilic acyl substitution, while the benzodioxole could participate in electrophilic aromatic substitution reactions. The literature describes various reactions of structurally related compounds, such as the synthesis of ynamides from sulfonamides catalyzed by copper , which could provide insights into the types of reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the crystal packing, hydrogen bonding, and intermolecular interactions of antipyrine derivatives were studied using Hirshfeld surface analysis and DFT calculations . These studies can provide information on the likely solid-state properties of this compound, such as its melting point, solubility, and crystal structure. Additionally, the electronic properties, such as HOMO-LUMO gaps and charge distribution, can be predicted using DFT calculations, as was done for 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide .

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Material Applications

N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide's structure is similar to benzene-1,3,5-tricarboxamide (BTA) derivatives. BTAs have been crucial in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized rod-like structures stabilized by H-bonding, and their multivalent nature for applications in the biomedical field, showcase the adaptability and utility of this class of compounds (Cantekin, 2012).

Antimicrobial and Anticancer Applications

Climacostol and its analogs, structurally similar to this compound, have been noted for their antimicrobial and anticancer properties. These compounds, including climacostol, have been studied for their effects on various biological systems, indicating their potential in pharmacological applications (Buonanno et al., 2020).

Synthetic and Analytical Chemistry

The chemistry of benzothiazepine, similar in structure to this compound, has shown significant importance in drug research due to its diverse bioactivities. These compounds have been pivotal in developing synthetic methods and chemical transformations, indicating the broad applicability of this chemical structure in various research fields (Dighe et al., 2015).

Environmental Studies

Research on benzophenone-3 (BP-3), structurally related to this compound, has highlighted its widespread use in consumer products and the subsequent environmental impact. The persistence and bioaccumulation potential of BP-3 and its metabolites in aquatic ecosystems have been a concern, indicating the relevance of such compounds in environmental health studies (Kim & Choi, 2014).

DNA Research and Drug Design

Compounds like Hoechst 33258, related to this compound, have been extensively used as DNA minor groove binders. Their specificity for AT-rich sequences and applications in chromosome and nuclear staining, as well as potential uses as radioprotectors and topoisomerase inhibitors, underscore their significance in molecular biology and drug design (Issar & Kakkar, 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetNitric oxide synthase, inducible , which plays a crucial role in the production of nitric oxide, a messenger molecule with diverse functions throughout the body .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes . For instance, nitric oxide produced as a result of the interaction can mediate various tumoricidal and bactericidal actions .

Biochemical Pathways

Based on the target of action, it can be inferred that the compound may influence pathways involving nitric oxide synthesis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the compound’s action .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7(13)4-11(14)12-8-2-3-9-10(5-8)16-6-15-9/h2-3,5H,4,6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHMASLUAKCYBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012973.png)

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)

![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)

![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)